N-(3,4-difluorophenyl)-2-ethoxybenzamide
Description
N-(3,4-Difluorophenyl)-2-ethoxybenzamide is a benzamide derivative featuring a 3,4-difluorophenylamine group linked to a 2-ethoxy-substituted benzoyl moiety. Benzamides are widely studied for their biological activities, including enzyme inhibition (e.g., tyrosinase) and pesticidal applications . The ethoxy group at the 2-position of the benzamide ring may enhance lipophilicity, influencing solubility and bioavailability.
Properties
Molecular Formula |
C15H13F2NO2 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
QUFNVNAYXOAYTI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide (Compound I)
- Structure : Features a 3,4,5-trimethoxybenzoyl group instead of 2-ethoxy.
- Activity : Exhibits tyrosinase inhibition (IC₅₀ = 1.2 µM), critical for anti-pigmentation applications. The trimethoxy groups enhance planarity and intermolecular hydrogen bonding (N–H···O), stabilizing interactions with the enzyme active site .
- Crystallography: Monoclinic (P2₁/n) with a dihedral angle of 2.33° between aromatic rings, indicating near-coplanar geometry .
B. N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide (Compound II)
- Structure : Contains a tetrafluoroethoxy group and dichloro substituents.
- Activity : Demonstrates fungicidal and insecticidal properties due to halogen-rich motifs, which increase electrophilicity and membrane permeability .
C. Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Structure: Pyridinecarboxamide core with trifluoromethylphenoxy and 2,4-difluorophenyl groups.
- Activity: Commercial herbicide targeting carotenoid biosynthesis. The trifluoromethyl group enhances soil persistence and target specificity .
Functional Group Impact on Physicochemical Properties
Research Implications and Gaps
- Target Compound : The 2-ethoxy group may offer superior metabolic stability compared to methoxy analogs, but experimental validation is needed.
- Structural Insights : Computational modeling (e.g., DFT studies) could predict binding modes with tyrosinase or pesticidal targets.
- Synthetic Challenges : and suggest that protecting group strategies (e.g., TFA deprotection) must be optimized for ethoxy-substituted derivatives.
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